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Application Notes: Nifekalant for In Vitro Cardiac Electrophysiology Assays

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Compound of Interest		
Compound Name:	Nifekalant	
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Introduction

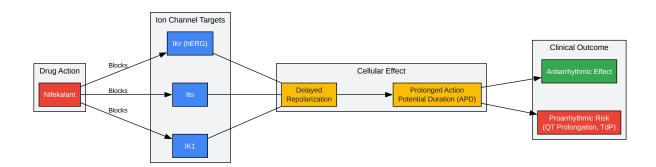
Nifekalant hydrochloride, a Class III antiarrhythmic agent, primarily functions by prolonging the myocardial repolarization time.[1] Developed and utilized in Japan for treating life-threatening ventricular tachyarrhythmias, nifekalant is a crucial compound for both clinical applications and preclinical cardiac safety research.[1][2] Its mechanism of action involves the blockade of multiple potassium channels, which makes it an important reference compound in various in vitro cardiac electrophysiology assays designed to assess the proarrhythmic risk of new chemical entities.[1][2] These application notes provide detailed protocols for utilizing nifekalant in key in vitro assays, including patch-clamp electrophysiology, microelectrode array (MEA) assessments, and assays using human induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs).

Mechanism of Action

Nifekalant exerts its antiarrhythmic effect by blocking several types of potassium channels involved in cardiac repolarization.[1][2] Its primary target is the rapid component of the delayed rectifier potassium current (I_Kr), which is encoded by the human Ether-à-go-go-Related Gene (hERG).[2][3] By inhibiting I_Kr, **nifekalant** delays the repolarization phase of the cardiac action potential, thereby extending the action potential duration (APD) and the effective refractory period.[2] Unlike some other antiarrhythmic agents, **nifekalant** has minimal effects on sodium (Na+) or calcium (Ca2+) channels.[2] In addition to I_Kr, **nifekalant** also blocks the



transient outward K+ current (I_to) and the inward rectifier K+ current (I_K1).[1] This multichannel blockade contributes to its significant effect on APD prolongation.[1]



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Mechanism of action for Nifekalant.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of **nifekalant**'s activity from in vitro assays.

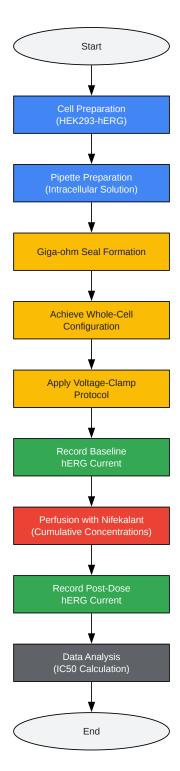
Parameter	Value	Assay System	Reference
IC50	7.9 μΜ	hERG channels expressed in Xenopus oocytes	[3]
Ki (M2 Receptor)	27 mmol/L	Cardiac M2 Receptors	[1]
Ki (M3 Receptor)	74 mmol/L	Peripheral M3 Receptors	[1]

Experimental Protocols

Protocol 1: hERG Channel Inhibition Assay via Patch-Clamp



This protocol details the measurement of **nifekalant**'s inhibitory effect on the hERG potassium channel expressed in a stable cell line (e.g., HEK293) using the whole-cell patch-clamp technique.[4][5]



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Workflow for a patch-clamp hERG assay.

Methodology:

- Cell Culture: Culture HEK293 cells stably expressing the hERG channel in appropriate media until they reach 70-90% confluency.
- Solutions:
 - External Solution (mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
 - Internal (Pipette) Solution (mM): 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA, 5 Mg-ATP (pH adjusted to 7.2 with KOH).[4]
- Nifekalant Preparation: Prepare a stock solution of nifekalant hydrochloride in DMSO.
 Create serial dilutions in the external solution to achieve final concentrations ranging from 0.1 μM to 100 μM. The final DMSO concentration should be ≤0.1%.
- Electrophysiological Recording:
 - Transfer cells to the recording chamber on an inverted microscope.
 - \circ Pull glass micropipettes to a resistance of 3-5 M Ω when filled with the internal solution.
 - \circ Approach a single cell with the micropipette and apply gentle suction to form a giga-ohm seal (>1 G Ω).[5]
 - Apply a brief, strong suction pulse to rupture the membrane patch and achieve the wholecell configuration.
 - Hold the cell at a potential of -80 mV. Apply a depolarizing pulse to +20 mV for 2 seconds, followed by a repolarizing pulse to -50 mV for 2 seconds to elicit the characteristic hERG tail current.
- Data Acquisition and Analysis:
 - Record baseline hERG currents in the vehicle control solution.

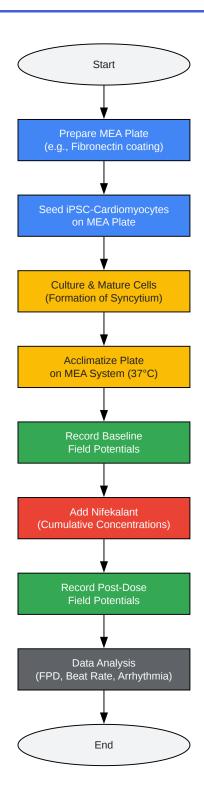


- Perfuse the chamber with increasing concentrations of nifekalant, allowing 3-5 minutes for equilibration at each concentration.
- Measure the peak tail current amplitude at each concentration.
- Calculate the percentage of current inhibition relative to the baseline.
- Plot the concentration-response curve and fit the data with the Hill equation to determine the IC50 value.[7]

Protocol 2: Microelectrode Array (MEA) Assay with iPSC-CMs

This protocol describes how to assess the effects of **nifekalant** on the electrophysiological properties of a spontaneously beating syncytium of human iPSC-CMs.[8]





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Workflow for a Microelectrode Array (MEA) assay.

Methodology:

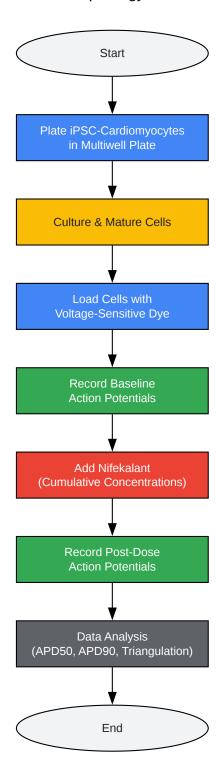


- MEA Plate Preparation: Coat multiwell MEA plates with an appropriate extracellular matrix protein (e.g., fibronectin) to promote cell attachment.[9]
- iPSC-CM Culture: Thaw and plate commercially available iPSC-CMs onto the prepared MEA plates according to the manufacturer's instructions. Culture the cells for several days to allow for the formation of a stable, spontaneously beating monolayer.[9]
- Recording Setup: Place the MEA plate onto the recording platform, which maintains the temperature at 37°C and 5% CO₂. Allow the plate to acclimatize for at least 10-20 minutes.
 [8][10]
- Baseline Measurement: Record the baseline extracellular field potentials (FPs) from each well for 5-10 minutes. The FP waveform is analogous to an ECG, and its duration (FPD) correlates with the cardiac APD.[10]
- Compound Application: Prepare nifekalant dilutions in the cell culture medium. Add compounds to the wells in a cumulative fashion, typically in half-log increments.
- Post-Dose Recording: After each compound addition, allow for a 5-10 minute incubation period before recording the FP activity for another 5-10 minutes.
- Data Analysis:
 - Use the MEA system software to detect beats and measure key parameters from the FP waveform.
 - Primary endpoints include the Field Potential Duration (FPD), beat period (or rate), and spike amplitude.
 - o Correct the FPD for changes in beat rate using correction formulas (e.g., Fridericia's).
 - Assess for proarrhythmic events such as early afterdepolarizations (EADs) or beating irregularities.
 - Plot concentration-response curves for the change in corrected FPD (cFPD).

Protocol 3: Action Potential Duration Assay in iPSC-CMs



This protocol uses voltage-sensitive dyes or patch-clamp (current-clamp mode) to directly measure changes in the action potential morphology of iPSC-CMs in response to **nifekalant**.



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Workflow for iPSC-CM Action Potential Assay.



Methodology:

- Cell Culture: Plate iPSC-CMs in multiwell plates (e.g., 96-well) and culture until a confluent, beating monolayer is formed.[11]
- Voltage-Sensitive Dye Loading: Incubate the cells with a fluorescent voltage-sensitive dye
 according to the dye manufacturer's protocol. This allows for optical recording of changes in
 membrane potential.
- Baseline Recording: Place the plate into a suitable plate reader or kinetic imaging system.
 Pace the cells electrically if they are not spontaneously active or if a constant rate is desired.
 Record baseline action potentials.
- Compound Application: Add **nifekalant** at various concentrations to the wells.
- Post-Dose Recording: After a suitable incubation period, record the action potentials from each well again.
- Data Analysis:
 - Analyze the action potential waveforms to determine parameters such as the Action Potential Duration at 50% and 90% repolarization (APD50 and APD90).
 - Calculate action potential triangulation (APD90 APD30) as an indicator of proarrhythmic risk.
 - Expected Result: Nifekalant will cause a concentration-dependent prolongation of APD90.
 [12]
 - Monitor for arrhythmogenic events like EADs, which may appear as small depolarizations during the plateau phase of the action potential.[12]

Conclusion

Nifekalant is an essential tool for in vitro cardiac electrophysiology and safety pharmacology studies. As a potent I_Kr blocker with known effects on the cardiac action potential, it serves as a valuable positive control for assays designed to detect potential proarrhythmic liabilities of



test compounds. The protocols outlined above provide robust methodologies for characterizing the electrophysiological effects of **nifekalant** and other compounds using state-of-the-art in vitro systems.

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